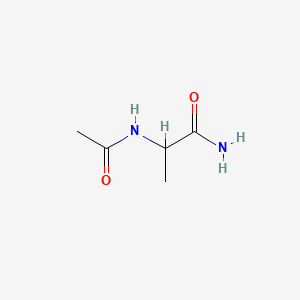![molecular formula C63H66IrN3 B11941089 Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)
Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]- is a complex organometallic compound with the molecular formula C63H66IrN3 and a molecular weight of 1057.4 g/mol . This compound is known for its applications in optoelectronic materials, particularly in organic light-emitting diodes (OLEDs) .
准备方法
The synthesis of Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]- involves the reaction of iridium chloride with 5-hexyl-2-(1-isoquinolinyl)phenyl ligands under specific conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .
化学反应分析
Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other functional groups under specific conditions.
科学研究应用
Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]- has several scientific research applications:
作用机制
The mechanism of action of Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]- involves its ability to emit light through phosphorescence. When excited by an external energy source, the compound undergoes intersystem crossing to a triplet state, followed by radiative decay to emit light . This process is highly efficient due to the strong spin-orbit coupling provided by the iridium center .
相似化合物的比较
Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]- is unique compared to other similar compounds due to its specific ligand structure and high molecular weight. Similar compounds include:
Tris(1-phenylisoquinoline)iridium(III): This compound has a similar structure but lacks the hexyl substituents, resulting in different photophysical properties.
Tris(2-phenylpyridine)iridium(III): Another similar compound used in OLEDs, but with different ligands that affect its emission color and efficiency.
属性
分子式 |
C63H66IrN3 |
|---|---|
分子量 |
1057.4 g/mol |
IUPAC 名称 |
1-(4-hexylbenzene-6-id-1-yl)isoquinoline;iridium(3+) |
InChI |
InChI=1S/3C21H22N.Ir/c3*1-2-3-4-5-8-17-11-13-19(14-12-17)21-20-10-7-6-9-18(20)15-16-22-21;/h3*6-7,9-13,15-16H,2-5,8H2,1H3;/q3*-1;+3 |
InChI 键 |
PJNHEBSMFOPGQJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C[C-]=C(C=C1)C2=NC=CC3=CC=CC=C32.CCCCCCC1=C[C-]=C(C=C1)C2=NC=CC3=CC=CC=C32.CCCCCCC1=C[C-]=C(C=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


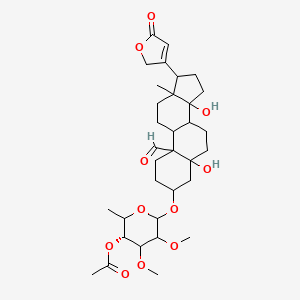
![14-phenyl-11-(4-phenylbenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11941017.png)
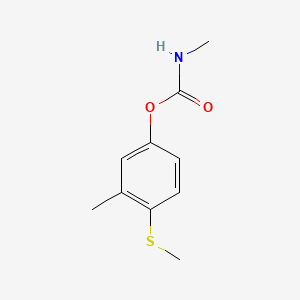

![2-azaniumylethyl [(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11941050.png)
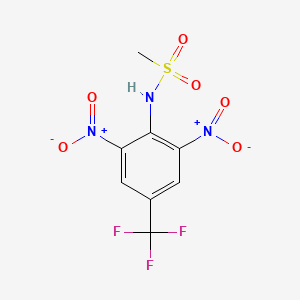
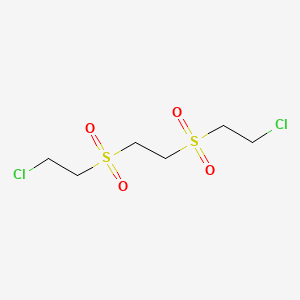
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B11941071.png)
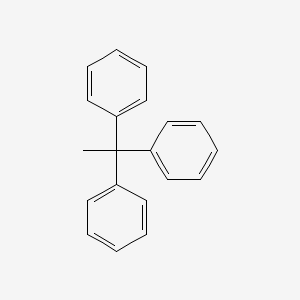
amino]-](/img/structure/B11941077.png)
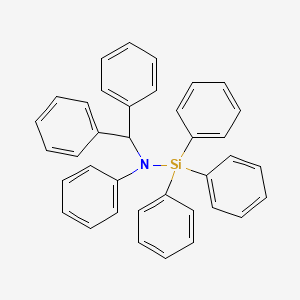
![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)
